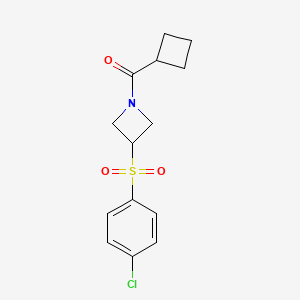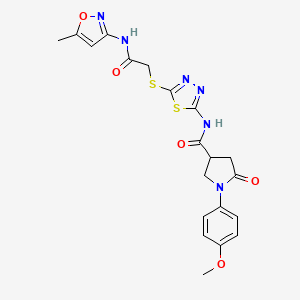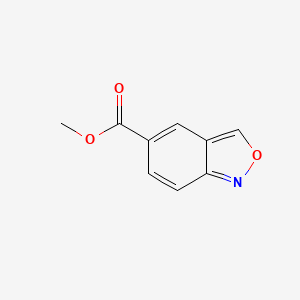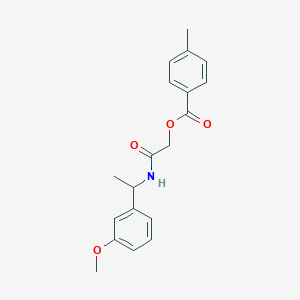
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethyl-4-iodo-5-methylpyrazole-3-amine or Difluoromethyl-4-iodo-5-methylpyrazol-3-ylamine. It is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on various systems in the body. It has been reported to have an effect on the immune system by modulating the production of cytokines. It has also been found to have an effect on the cardiovascular system by reducing blood pressure and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine in lab experiments include its potential anti-cancer activity, anti-inflammatory and anti-bacterial properties, and its ability to modulate the immune and cardiovascular systems. However, the limitations of using this compound in lab experiments include its moderate to good yield, which may limit the amount of compound available for experiments, and its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine. One direction is to investigate the mechanism of action of this compound in more detail to understand how it exerts its anti-cancer activity and other effects. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine has been achieved using different methods. One of the methods involves the reaction of 4-iodo-5-methylpyrazole-3-carboxylic acid with difluoromethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-iodo-5-methylpyrazole-3-carboxylic acid with difluoromethylamine hydrochloride in the presence of triethylamine. The yield of the compound obtained from these methods is moderate to good.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-iodo-5-methylpyrazol-3-amine has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to possess anti-cancer activity against various cancer cell lines. It has also shown to inhibit the growth of tumor cells in vivo. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties.
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3/c1-2-3(8)4(9)10-11(2)5(6)7/h5H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSJMLWSEXGITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)


![6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784149.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)


![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)
![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)

